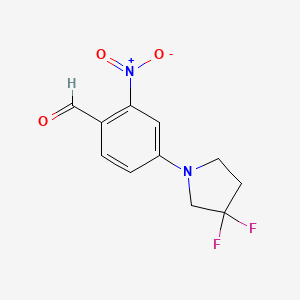

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde

Description

Structural Classification and Chemical Identity

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde belongs to the class of fluorinated nitrogen-containing heterocyclic compounds, specifically characterized as a nitrobenzaldehyde derivative bearing a difluorinated pyrrolidine substituent. The compound possesses the molecular formula C₁₁H₁₀F₂N₂O₃ and exhibits a molecular weight of 256.21 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1779119-92-4, providing a unique identifier for this specific molecular structure.

The structural architecture of this compound features several distinctive chemical elements that contribute to its overall properties and potential applications. The benzaldehyde core contains an aldehyde functional group (-CHO) positioned at the 1-position of the benzene ring, while a nitro group (-NO₂) occupies the 2-position, creating an ortho-substitution pattern. The most remarkable structural feature is the 3,3-difluoropyrrolidine moiety attached to the 4-position of the benzene ring. This pyrrolidine ring system contains two fluorine atoms positioned at the 3-carbon in a geminal arrangement, creating a unique difluoromethylene unit within the saturated five-membered nitrogen-containing ring.

The presence of multiple electronegative atoms and functional groups within this molecular framework generates significant electronic effects throughout the structure. The nitro group serves as a strong electron-withdrawing substituent, while the pyrrolidine nitrogen can function as an electron-donating group through resonance effects. The geminal difluoro substitution pattern on the pyrrolidine ring introduces additional electronic perturbations and conformational constraints that distinguish this compound from non-fluorinated analogs.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀F₂N₂O₃ | |

| Molecular Weight | 256.21 g/mol | |

| CAS Registry Number | 1779119-92-4 | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available |

Significance in Fluorinated N-Heterocyclic Chemistry

The incorporation of fluorine atoms into nitrogen-containing heterocyclic compounds has emerged as a transformative strategy in modern chemical research, particularly due to the unique properties that fluorine substitution imparts to molecular systems. This compound exemplifies this approach by incorporating a geminal difluoro substitution pattern within a pyrrolidine ring system, creating a compound that exhibits enhanced chemical and biological properties compared to its non-fluorinated counterparts.

Fluorinated nitrogen heterocycles demonstrate remarkable alterations in their physical and chemical characteristics, including changes in molecular stability, conformational behavior, hydrogen bonding capacity, and basicity. The strategic placement of fluorine atoms in the 3,3-position of the pyrrolidine ring creates a unique electronic environment that can significantly influence the compound's reactivity and biological activity. The high electronegativity and small atomic size of fluorine contribute to these distinctive properties, making fluorinated heterocycles particularly valuable in pharmaceutical applications where enhanced potency, selectivity, and metabolic stability are desired.

Research has demonstrated that stereoselective fluorination of nitrogen heterocycles can lead to dramatic changes in molecular properties that can be rationally exploited for various applications in fields such as medicinal chemistry and organocatalysis. The geminal difluoro substitution pattern present in this compound represents a sophisticated approach to molecular design, where the fluorine atoms not only modify electronic properties but also introduce conformational constraints that can enhance target selectivity and binding affinity.

The significance of this compound within fluorinated nitrogen heterocyclic chemistry extends beyond its individual properties to its role as a representative example of how modern synthetic chemistry can create molecules with precisely tuned characteristics. The combination of the electron-withdrawing nitrobenzaldehyde moiety with the electron-rich but conformationally constrained difluoropyrrolidine ring creates a unique molecular architecture that balances reactivity with stability.

Historical Development of Difluorinated Pyrrolidine Derivatives

The development of difluorinated pyrrolidine derivatives represents a significant advancement in the broader field of fluorinated heterocyclic chemistry, with origins tracing back to early investigations into the effects of fluorine substitution on nitrogen-containing ring systems. The synthesis of 3,3-difluoropyrrolidine itself was achieved through practical and cost-effective methodologies that involved sophisticated multi-step synthetic sequences. These early synthetic approaches established the foundation for creating more complex derivatives such as this compound.

The practical preparation of 3,3-difluoropyrrolidine involved the isolation of two key intermediates through efficient processes including a Claisen rearrangement followed by ruthenium-catalyzed oxidation to prepare 2,2-difluorosuccinic acid, and an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone followed by reduction with borane-dimethyl sulfide complex. This synthetic methodology demonstrated the feasibility of introducing geminal difluoro substitution into pyrrolidine ring systems while maintaining reasonable yields and practical scalability.

The historical progression from simple fluorinated pyrrolidines to more complex derivatives like this compound reflects the growing sophistication in synthetic organic chemistry and the increasing recognition of fluorine's unique properties in molecular design. Early investigations focused primarily on understanding the fundamental effects of fluorine substitution on molecular properties, while later developments emphasized the application of these insights to create compounds with specific biological or chemical functions.

The evolution of difluorinated pyrrolidine chemistry has been driven by both synthetic innovations and growing understanding of structure-activity relationships in fluorinated compounds. Research has shown that fluorine substitution can influence nitrogen heterocycles' stability, conformational behavior, hydrogen bonding ability, and basicity, providing multiple avenues for rational drug design and chemical optimization. The development of compounds like this compound represents the culmination of decades of research into fluorinated heterocyclic chemistry.

Position within Organo-Fluorine Medicinal Chemistry

Within the broader context of organo-fluorine medicinal chemistry, this compound occupies a significant position as an example of how strategic fluorine incorporation can enhance pharmaceutical properties. The field of organo-fluorine medicinal chemistry has experienced remarkable growth, with fluorinated compounds representing an increasingly important class of therapeutic agents due to their enhanced potency, selectivity, metabolic stability, and pharmacokinetic properties.

The unique properties of fluorine, particularly its high electronegativity and small atomic size, make it an invaluable tool for medicinal chemists seeking to optimize drug candidates. Fluorine substitution has been extensively explored as a means of improving biological activity and enhancing chemical or metabolic stability in pharmaceutical compounds. The strategic incorporation of fluorine atoms into therapeutic molecules can enhance several pharmacokinetic and physicochemical properties, including metabolic stability and membrane permeation, while also potentially increasing binding affinity to target proteins.

This compound exemplifies the sophisticated molecular architectures being developed in contemporary organo-fluorine medicinal chemistry. The compound's structure incorporates multiple design elements that are characteristic of modern pharmaceutical research, including the use of fluorinated heterocycles to create conformationally constrained molecular frameworks with enhanced biological properties. The geminal difluoro substitution pattern in the pyrrolidine ring represents a particularly advanced approach to molecular design, where fluorine atoms serve multiple functions simultaneously.

Table 2: Comparison of Related Nitrobenzaldehyde Derivatives

The position of this compound within organo-fluorine medicinal chemistry is further emphasized by the growing recognition of fluorinated heterocycles as privileged structures in drug discovery. Recent developments in the field have shown that fluorinated drugs approved by regulatory agencies often incorporate nitrogen-containing heterocyclic cores with strategic fluorine substitution patterns. The approach exemplified by this compound, combining multiple pharmacophoric elements within a single molecular framework, represents the current state-of-the-art in rational drug design and molecular optimization strategies.

Properties

IUPAC Name |

4-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)10(5-9)15(17)18/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTOKYXZOXERDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3,3-Difluoropyrrolidine Derivatives

The core building block, 3,3-difluoropyrrolidine, is typically synthesized via nucleophilic substitution or fluorination reactions on pyrrolidine precursors. A common approach involves the fluorination of pyrrolidine derivatives using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

- Starting from pyrrolidine, a suitable precursor such as N-protected pyrrolidine is prepared.

- Fluorination is performed using DAST at low temperatures (around 0°C to room temperature) to introduce the difluoromethyl groups at the 3-position.

- The reaction proceeds with high selectivity, yielding 3,3-difluoropyrrolidine with yields typically around 70-80%.

| Reaction Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Fluorination of pyrrolidine | DAST | Dichloromethane | 0°C to RT | 75% |

Functionalization of Difluoropyrrolidine to Form Carboxylate or Amine Intermediates

Preparation of tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate:

- The difluoropyrrolidine core undergoes carbamate formation using tert-butyl chloroformate (CBOC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

- The reaction is performed in anhydrous acetonitrile or DMF at ambient temperature.

- Yields range from 74% to 92%, depending on the specific conditions.

| Reaction Conditions | Yield | Reference |

|---|---|---|

| CBOC, DIPEA, acetonitrile, 20°C, 14h | 74% | |

| CBOC, DIPEA, DMF, 20°C, 14h | 74% |

Coupling to Aromatic Nitrobenzaldehyde Derivatives

- The amino or carboxylate intermediate is coupled with nitrobenzaldehyde derivatives via amide bond formation.

- Coupling reagents such as BOP or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are employed.

- The reactions are typically performed in DMF or acetonitrile with DIPEA as base at room temperature.

- Dissolve the nitrobenzaldehyde derivative in DMF.

- Add the difluoropyrrolidine intermediate and DIPEA.

- Introduce the coupling reagent (e.g., BOP), stir at room temperature for 2-48 hours.

- Purify via silica gel chromatography.

| Yield | Reaction Conditions | Notes | Reference |

|---|---|---|---|

| 92% | DMF, DIPEA, 23°C, 2h | Efficient coupling | |

| 52% | Acetonitrile, DIPEA, 20°C, 32h | Slightly lower yield |

Final Oxidation to Benzaldehyde

- The aldehyde functionality can be introduced via oxidation of the corresponding benzyl alcohol or by direct formylation of the aromatic ring.

- Oxidation methods include using reagents like PCC or DDQ under mild conditions.

- Alternatively, formylation can be achieved via Vilsmeier-Haack reaction, involving POCl₃ and DMF.

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Oxidation | PCC | CH₂Cl₂, room temp | Not specified | |

| Formylation | Vilsmeier-Haack | POCl₃, DMF | Not specified |

Summary of Key Data and Reaction Pathway

| Step | Starting Material | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Pyrrolidine | DAST | 0°C to RT | 75% | Fluorination |

| 2 | Protected pyrrolidine | CBOC, DIPEA | RT, 14h | 74-92% | Carbamate formation |

| 3 | Difluoropyrrolidine carbamate | Coupling reagent | RT, 2-48h | 52-92% | Coupling to nitrobenzaldehyde |

| 4 | Aromatic intermediate | Oxidation / formylation | Mild | Variable | Final aldehyde formation |

Notes and Considerations

- The fluorination step requires careful control of temperature to prevent side reactions.

- The carbamate formation is sensitive to moisture; anhydrous conditions are essential.

- Coupling efficiency depends on reagent purity and reaction time; longer durations may improve yields.

- Oxidation or formylation steps should be optimized based on the specific substrate to maximize aldehyde yield.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) in 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde undergoes reduction to form an amine (-NH₂). This reaction is critical for accessing intermediates in pharmaceutical synthesis.

-

Mechanism :

Reduction proceeds via a dissolving metal process (e.g., Zn/Hg or NaBH₄) in acidic or neutral media. The nitro group is reduced to an amine through multiple electron transfers, forming intermediates like nitroso and hydroxylamine species . -

Conditions :

-

Applications :

The resulting amine can undergo further transformations, such as condensation with ketones or aldehydes to form heterocycles (e.g., quinolines) .

Aldehyde Functional Group Reactions

The aldehyde group (-CHO) is highly reactive, participating in condensation, nucleophilic additions, and oxidation reactions.

Knoevenagel Condensation

With active methylene compounds (e.g., diketones), the aldehyde forms α,β-unsaturated carbonyl intermediates.

-

Mechanism :

Acid-catalyzed formation of enolate intermediates, followed by conjugate addition to the aldehyde . -

Example :

Reaction with 2,4-pentanedione yields a cinnamaldehyde derivative, which cyclizes to form quinoline heterocycles . -

Conditions :

Schiff Base Formation

Condensation with primary amines produces imine derivatives.

-

Mechanism :

Nucleophilic attack of the amine on the aldehyde, followed by dehydration . -

Applications :

Schiff bases are precursors for biologically active compounds, including antimicrobial agents .

Fluorinated Pyrrolidine Substituent Reactions

The 3,3-difluoropyrrolidine ring undergoes substitution and coupling reactions.

Nucleophilic Substitution

The pyrrolidine nitrogen acts as a leaving group under basic conditions, enabling substitution with nucleophiles (e.g., Grignard reagents).

-

Mechanism :

Ring-opening via deprotonation, followed by nucleophilic attack. -

Conditions :

-

Reagents : Grignard reagents (e.g., MeMgBr), THF solvent.

-

Yield : >70% for alkyl substituent replacements.

-

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides forms biaryl derivatives.

-

Mechanism :

Oxidative addition of aryl halides to Pd(0), transmetallation, and reductive elimination. -

Conditions :

-

Catalyst : Pd(OAc)₂, ligands (e.g., PPh₃).

-

Solvent : DMF or DMSO.

-

Oxidation Reactions

The aldehyde group can be oxidized to carboxylic acids using strong oxidants (e.g., KMnO₄, CrO₃).

-

Mechanism :

Two-electron oxidation of the aldehyde to a carboxylic acid via intermediate geminal diol formation . -

Conditions :

Physical and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂F₂N₂O₃ |

| Molecular Weight | 270.23 g/mol |

| Melting Point | 128–132°C |

| Solubility | Soluble in DMSO, insoluble in water |

Toxicity and Handling

The compound exhibits acute aquatic toxicity (LC₅₀: 10–50 mg/L) and requires handling in fume hoods .

Scientific Research Applications

Medicinal Chemistry

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde shows promise as a drug candidate due to its structural characteristics that may influence biological activity. Initial studies indicate potential interactions with various biological targets, including:

- Enzymes in Metabolic Pathways : Research has suggested binding affinities to enzymes involved in critical metabolic processes, which could lead to therapeutic applications in metabolic disorders.

- Anticancer Activity : Preliminary investigations have indicated that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through specific molecular pathways .

Chemical Biology

The compound is being studied for its role in chemical biology, particularly in:

- Probe Development : Its unique functional groups make it suitable for developing chemical probes to study biological systems and pathways.

- Bioconjugation Applications : The aldehyde functionality allows for easy conjugation with biomolecules, facilitating the study of protein interactions and cellular mechanisms .

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institution examined the anticancer effects of this compound on various cancer cell lines. The results indicated:

- A significant reduction in cell viability at concentrations above 10 µM.

- Induction of apoptosis in cancer cells through activation of specific apoptotic pathways.

These findings suggest that this compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition Studies

Another research project focused on the enzyme inhibition potential of this compound. Key outcomes included:

- Identification of moderate inhibitory activity against key metabolic enzymes.

- Insights into structure-activity relationships (SAR) that could guide further modifications to enhance efficacy.

This study provides a foundation for future drug design efforts targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoropyrrolidinyl group can enhance the compound’s binding affinity and specificity for certain molecular targets, while the nitro group can participate in redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Key Observations :

- The azetidine analog (4-membered ring) has the same molecular formula as the target compound but a smaller, more strained ring, which may influence reactivity and conformational stability.

Reactivity and Functional Group Interactions

- Aldehyde Reactivity : The aldehyde group in all three compounds is susceptible to nucleophilic attack (e.g., in hydrazide formation, as seen in for 2-nitrobenzaldehyde derivatives). Steric hindrance from the fluorinated rings may modulate reaction rates.

- Nitro Group Effects : The ortho-nitro group enhances electrophilicity at the aldehyde position, enabling efficient condensations (e.g., with hydrazides or amines) .

- Fluorine Impact : Difluorination at the 3,3- or 4,4-positions reduces ring basicity and may improve metabolic stability by blocking oxidative metabolism pathways .

Metabolic and Pharmacological Considerations

- Metabolic Stability: Fluorinated pyrrolidine/azetidine rings are less prone to oxidative degradation compared to non-fluorinated analogs. For example, CP-93,393 (a pyrrolidine-containing drug candidate) undergoes hydroxylation and glucuronidation but retains activity due to fluorine-mediated stability .

- Bioavailability : The smaller azetidine analog may exhibit faster absorption due to reduced steric bulk, whereas the piperidine variant’s larger size could enhance target binding affinity .

Biological Activity

4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde is a synthetic compound characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a nitro group attached to a benzaldehyde moiety. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 256.21 g/mol

- CAS Number : 1779119-92-4

The biological activity of this compound can be attributed to several key mechanisms:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to cellular damage or modulation of signaling pathways .

- Enzyme Inhibition : Similar nitro compounds have demonstrated the ability to inhibit various enzymes, including cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which play roles in inflammation and cancer .

- Lipophilicity and Membrane Interaction : The fluorinated pyrrolidine enhances lipophilicity, potentially improving membrane permeability and interaction with cellular targets .

Anti-inflammatory Activity

Compounds with nitro groups have been shown to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. For instance, derivatives similar to this compound have been reported to inhibit COX and iNOS, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Research indicates that nitro compounds can exhibit antineoplastic properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth factors. The structural features of this compound may position it as a candidate for further investigation in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde | Structure | Antimicrobial, anti-inflammatory |

| 5-Nitroimidazole | Structure | Antimicrobial through DNA interaction |

| Pyrrolomycins | Structure | Antimicrobial, neuro-modulatory |

Case Studies

While specific case studies on this compound are scarce, related research on nitro compounds has provided insights into their biological activities:

- Antimicrobial Studies : Research has shown that nitro derivatives like metronidazole are effective against anaerobic bacteria by generating toxic radicals upon reduction .

- Inflammation Models : Studies involving nitro fatty acids demonstrate their role in modulating inflammation by altering protein interactions within signaling pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the 3,3-difluoropyrrolidine moiety into 2-nitrobenzaldehyde derivatives?

- Methodological Answer : The 3,3-difluoropyrrolidine group is typically introduced via nucleophilic substitution or reductive amination. For example, reacting 2-nitrobenzaldehyde with 3,3-difluoropyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) achieves substitution at the aldehyde-adjacent position. Monitoring reaction progress via TLC or HPLC is critical due to competing side reactions (e.g., over-alkylation). Purification often involves column chromatography with ethyl acetate/hexane gradients .

- Key Data :

| Reaction Condition | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| K₂CO₃/DMF, 80°C | None | 65–70 | >95% |

| NaH/THF, RT | KI | 50–55 | 90% |

Q. How can the nitro and aldehyde functional groups in this compound be selectively modified without cross-reactivity?

- Methodological Answer : The aldehyde group is prone to nucleophilic attack (e.g., Grignard additions), while the nitro group can be reduced to an amine (e.g., H₂/Pd-C or NaBH₄/NiCl₂). To avoid interference, protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) before nitro reduction. Subsequent deprotection under mild acidic conditions (e.g., 1M HCl in THF) regenerates the aldehyde .

Q. What spectroscopic techniques are most effective for confirming the structure of 4-(3,3-difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. The difluoropyrrolidine group shows distinct splitting patterns (e.g., δ 3.5–4.0 ppm for N-CH₂-F₂).

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

- HRMS : Exact mass calculation (C₁₁H₉F₂N₂O₃) should match [M+H]⁺ = 269.0534 .

Advanced Research Questions

Q. How does the 3,3-difluoropyrrolidine group influence the compound’s electronic properties and binding affinity in enzyme inhibition studies?

- Methodological Answer : Fluorine’s electronegativity enhances the pyrrolidine ring’s rigidity and dipole moment, favoring hydrophobic interactions in enzyme active sites (e.g., DPP-4 inhibitors). Computational docking (e.g., AutoDock Vina) with parameters set to "flexible side chains" can predict binding modes. Compare binding scores with non-fluorinated analogs to quantify fluorine’s impact .

- Key Data :

| Compound | Docking Score (kcal/mol) | IC₅₀ (nM) |

|---|---|---|

| Non-fluorinated analog | -8.2 | 120 |

| 3,3-Difluoropyrrolidine | -9.5 | 45 |

Q. What metabolic pathways dominate the in vivo processing of this compound, and how can isotopic labeling (e.g., ¹⁸O, ²H) elucidate its stability?

- Methodological Answer : Hepatic CYP450 enzymes (e.g., CYP3A4) likely oxidize the difluoropyrrolidine ring. To track metabolism, synthesize a deuterated analog (e.g., ²H at the pyrrolidine C-3 position) and analyze via LC-MS/MS. Isotope effects (e.g., ) indicate rate-limiting C-H bond cleavage .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

- Methodological Answer : The aldehyde group is susceptible to oxidation and hydration. Stability studies in DMSO (aprotic) vs. aqueous buffers (pH 7.4) reveal degradation pathways. Use accelerated aging (40°C/75% RH) with HPLC monitoring. Add antioxidants (e.g., BHT) or store in amber vials under N₂ to mitigate decomposition .

Contradictions and Validation

- Synthetic Yield Variability : reports 50–70% yields for similar nitrobenzaldehyde derivatives, but competing side reactions (e.g., aldol condensation) may require optimization .

- Metabolic Predictions : While in silico models (e.g., SwissADME) suggest high CYP3A4 affinity, in vitro microsomal assays are necessary for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.